乌拉地尔盐酸盐
概述
描述
乌拉地尔盐酸盐: 是一种主要用作降压药的药物化合物。 它是肾上腺素能受体拮抗剂和血清素激动剂的组合,口服用于治疗原发性高血压,静脉注射用于高血压急症 。 乌拉地尔盐酸盐以其双重作用而闻名,包括外周α1肾上腺素能受体拮抗作用和中枢血清素5-HT1A受体激动作用 .
科学研究应用
化学: 在化学领域,乌拉地尔盐酸盐因其独特的双重作用机制及其作为设计新型降压药模板的潜力而受到研究 .
生物学: 在生物学上,乌拉地尔盐酸盐用于研究α1肾上腺素能受体拮抗作用和血清素5-HT1A受体激动作用对血压调节的影响 .
医学: 在医学上,乌拉地尔盐酸盐用于治疗原发性高血压和高血压急症。 它在管理围手术期高血压和高血压危象方面尤其有价值 .
作用机制
安全和危害
未来方向
Urapidil hydrochloride has been investigated for the treatment of Hypertension During Pre-Eclampsia . It has also been shown to improve glucose and lipid metabolism in hypertensive patients with concomitant diabetes and/or hyperlipidemia . Intravenous urapidil is effective in the treatment of hypertensive crises, perioperative hypertension, and pre-eclampsia and may have a potential role in the management of acute stroke .
生化分析
Biochemical Properties
Urapidil hydrochloride predominantly blocks postsynaptic alpha-receptors, inhibiting the vasoconstrictor effect of catecholamines . It also has a central effect, modulating the activity of cerebral centers that control the circulatory system .
Cellular Effects
Urapidil hydrochloride has been found to have effects on various types of cells and cellular processes. It can reduce inflammatory response, apoptosis, and act as an antioxidant through a variety of pathways . It can counteract autophagy by lowering the quantity of autophagosome marker LC3B and caspase-3 .
Molecular Mechanism
Urapidil hydrochloride acts as an α1-adrenoceptor antagonist and as an 5-HT1A receptor agonist . It does not elicit reflex tachycardia, which may be related to its weak β1-adrenoceptor antagonist activity .
Temporal Effects in Laboratory Settings
Following intravenous administration of 25 mg Urapidil hydrochloride, the serum concentration is biphasic. The distribution phase has a half-life of approximately 35 minutes . The volume of distribution is 0.8 (0.6-1.2) l/kg .
Dosage Effects in Animal Models
In animal models, the LD50 of Urapidil hydrochloride following oral administration is between 508 and 750 mg/kg Body Weight (BW) and following intravenous administration, between 140 and 260 mg/kg BW .
Metabolic Pathways
Urapidil hydrochloride is primarily metabolised in the liver. The primary metabolite is a urapidil hydroxilated in the 4-position on the phenyl core, which has no significant antihypertensive effect .
Transport and Distribution
Urapidil hydrochloride is predominantly metabolised in the liver. The elimination of Urapidil hydrochloride and its metabolites takes place in humans about 50–70% through the kidneys .
Subcellular Localization
While specific subcellular localization of Urapidil hydrochloride is not mentioned in the literature, it is known that the substance crosses the blood-brain barrier and the placenta .
准备方法
合成路线和反应条件: 乌拉地尔盐酸盐的合成涉及几个关键中间体。 一种常见的方法是从3-[4-(2-甲氧基苯基)哌嗪-1-基]丙胺和6-氯-1,3-二甲基尿嘧啶的反应开始 。 反应通常在氢氧化钾的存在下进行,以水为溶剂,在60°C下加热2小时 。 然后纯化产物乌拉地尔并使其成盐以获得乌拉地尔盐酸盐 .
工业生产方法: 对于工业生产,该过程包括制备乌拉地尔盐酸盐注射液。 这包括将乌拉地尔盐酸盐与渗透压调节剂和酸碱缓冲对混合,以维持pH值为5.9-6.5 。 通过控制制备过程中的温度低于60°C,可以显着提高注射液的稳定性 .
化学反应分析
反应类型: 乌拉地尔盐酸盐会发生各种化学反应,包括:
氧化: 乌拉地尔在特定条件下可以被氧化,尽管详细的氧化途径尚未得到广泛记录。
还原: 乌拉地尔盐酸盐的还原反应不太常见。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
取代: 卤素和亲核试剂等试剂用于取代反应。
主要产物: 这些反应形成的主要产物取决于所用条件和试剂。 例如,取代反应可以生成具有修饰药理作用的各种乌拉地尔衍生物 .
相似化合物的比较
类似化合物:
哌唑嗪: 另一种用于治疗高血压的α1肾上腺素能受体拮抗剂。
特拉唑嗪: 与哌唑嗪类似,用于治疗高血压和良性前列腺增生。
多沙唑嗪: 一种α1阻滞剂,用于治疗高血压和与良性前列腺增生相关的尿潴留。
独特性: 乌拉地尔盐酸盐的独特性在于它既是α1肾上腺素能受体拮抗剂又是血清素5-HT1A受体激动剂的双重作用 。 这种组合使其能够有效地降低血压,而不会引起反射性心动过速,这是其他α1阻滞剂的常见副作用 .
属性
IUPAC Name |
6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O3.ClH/c1-22-18(15-19(26)23(2)20(22)27)21-9-6-10-24-11-13-25(14-12-24)16-7-4-5-8-17(16)28-3;/h4-5,7-8,15,21H,6,9-14H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMLZVUAXJERAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045812 | |
Record name | Urapidil hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64887-14-5, 34661-75-1 | |
Record name | Urapidil hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064887145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urapidil hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758226 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Urapidil hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-{3-[4-(2-Methoxyphenyl)-1-piperazinyl]propylamino}-1,3-dimethyl-2,4(1H,3H)-pyrimidindione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | URAPIDIL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PVU92PZO12 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。